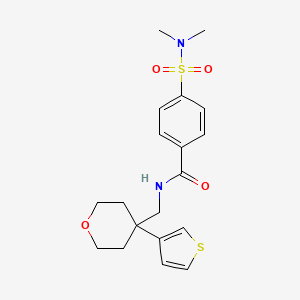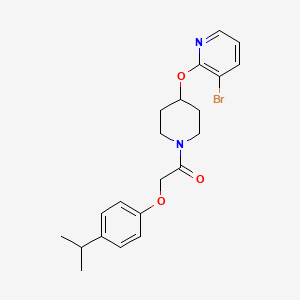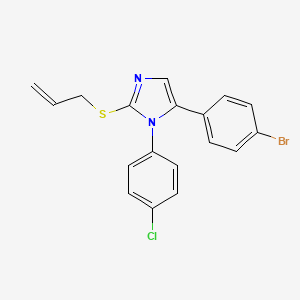
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a chemical compound that has been the subject of significant research in recent years. It is a novel drug that has shown potential in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the progression of various diseases. For example, it has been found to inhibit the enzyme histone deacetylase, which is involved in cancer progression. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride are still being studied. However, it has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride in lab experiments are its potential as a novel drug and its ability to inhibit specific enzymes involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Moreover, it is important to investigate its potential in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, it is essential to explore the possibility of developing analogs of this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a promising compound that has shown potential in the treatment of various diseases. Its synthesis method is complex, but it has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it is essential to explore its potential in the treatment of other diseases and the development of analogs to improve its efficacy.
Métodos De Síntesis
The synthesis of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride involves a multi-step process. The first step is the reaction between 2-bromothiophene and N,N-dimethyl-1,3-propanediamine, which produces 2-(dimethylamino)ethylthiophene. The second step involves the reaction of the previous product with 4-pentenoic acid, which results in the formation of 2-(thiophen-2-ylmethyl)-4-pentenoic acid. The final step is the reaction of the previous product with 2-amino-N,4-dimethylpentanamide hydrochloride, which produces 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride.
Aplicaciones Científicas De Investigación
The scientific research application of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is vast. It has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, it has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Moreover, it has been found to protect dopaminergic neurons, which are lost in Parkinson's disease.
Propiedades
IUPAC Name |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10;/h4-6,9,11H,7-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXZASHVZGCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CS1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)


![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)




